molecular formula C18H19N7O4S2 B2667101 N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 888418-76-6

N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Cat. No. B2667101
M. Wt: 461.52
InChI Key: SATONLOMSSRNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups and heterocyclic rings such as thiadiazole and pyrimidine, which are known to exhibit a broad spectrum of pharmacological activities . The presence of these groups could potentially make this compound a candidate for drug synthesis .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino groups and the heterocyclic rings. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitution and condensation .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research indicates that derivatives incorporating the thiadiazole ring, similar to the compound , show promising antimicrobial and antifungal properties. For instance, Desai et al. (2013) synthesized compounds with significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi including Candida albicans and Aspergillus species, suggesting potential for treating microbial diseases (Desai, Rajpara, & Joshi, 2013). Similarly, Jafar et al. (2017) found that certain dimethylpyrimidin-derivatives exhibit antifungal effects against Aspergillus species, highlighting their therapeutic potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Anti-inflammatory and Analgesic Properties

Further exploration into the synthesis of novel benzodifuranyl and thiadiazole derivatives, as investigated by Abu-Hashem et al. (2020), demonstrated these compounds' anti-inflammatory and analgesic activities. Specifically, certain derivatives were found to be effective cyclooxygenase inhibitors, offering protection similar to that of sodium diclofenac, indicating their potential as anti-inflammatory and analgesic agents (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Potential

A series of 1,3,4-thiadiazole derivatives bearing an amide moiety, including compounds similar in structure to the one , have been synthesized and evaluated for antitumor activities. Almasirad et al. (2016) reported that one of these derivatives showed significant inhibitory effects against SKOV-3 (ovarian cancer) cells, suggesting the compound's potential as a cytotoxic agent in cancer therapy (Almasirad et al., 2016).

Future Directions

Given the potential biological activity of this compound, it could be a subject of future research in drug discovery and development. Further studies could focus on elucidating its mechanism of action, optimizing its synthesis process, and evaluating its safety and efficacy in biological models .

properties

IUPAC Name

N-[4-amino-2-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O4S2/c1-3-12-24-25-18(31-12)20-11(26)8-30-17-22-14(19)13(16(28)23-17)21-15(27)9-4-6-10(29-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,21,27)(H,20,25,26)(H3,19,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATONLOMSSRNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

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